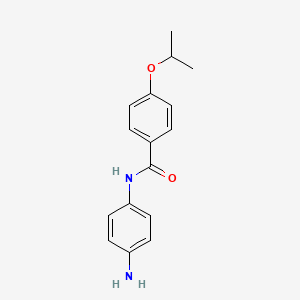

N-(4-Aminophenyl)-4-isopropoxybenzamide

描述

属性

IUPAC Name |

N-(4-aminophenyl)-4-propan-2-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11(2)20-15-9-3-12(4-10-15)16(19)18-14-7-5-13(17)6-8-14/h3-11H,17H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABWGDREBSCBGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis Overview

The synthesis of N-(4-Aminophenyl)-4-isopropoxybenzamide generally follows a strategic sequence:

- Preparation of 4-nitro-N-(4-nitrophenyl)benzamide intermediates via acylation of 4-nitroanilines with 4-nitrobenzoyl chlorides.

- Introduction of the isopropoxy substituent on the benzamide ring through alkylation.

- Reduction of nitro groups to amines to yield the final aminophenyl benzamide derivative.

- Purification by precipitation, filtration, and chromatographic techniques.

This approach leverages well-established organic synthesis protocols such as acid chloride formation, nucleophilic aromatic substitution, catalytic hydrogenation, and chromatographic purification.

Detailed Preparation Steps

Synthesis of 4-Nitro-N-(4-nitrophenyl)benzamide Intermediates

- Starting Materials: Commercially available 4-nitroanilines and 4-nitrobenzoyl chlorides.

- Reaction: The 4-nitroanilines are reacted with 4-nitrobenzoyl chlorides under controlled conditions to form 4-nitro-N-(4-nitrophenyl)benzamide intermediates.

- Yields: Good yields ranging from 65% to 96% have been reported.

- Conditions: Typically carried out in dry solvents under inert atmosphere to prevent side reactions.

Introduction of the Isopropoxy Group

- Alkylation: The isopropoxy substituent is introduced by alkylation of hydroxy-substituted nitrobenzenes.

- Example Procedure: 2-amino-5-nitrophenol is reacted with 2-iodopropane in the presence of potassium carbonate in anhydrous N,N-dimethylformamide (DMF) at reflux for 48 hours.

- Workup: After reaction completion, the mixture is diluted with water, neutralized, and extracted with dichloromethane. The organic phase is washed with brine and dried.

- Outcome: This step yields 2-isopropoxy-4-nitroaniline or related intermediates necessary for subsequent coupling.

Coupling to Form Benzamide

- Acid Chloride Formation: The corresponding 4-isopropoxy-4-nitrobenzoic acid is converted to the acid chloride using thionyl chloride (SOCl2).

- Amide Bond Formation: The acid chloride is then reacted with the appropriate aniline derivative (e.g., 4-aminophenyl derivatives) in the presence of a base such as diisopropylethylamine (DIPEA) in dry toluene.

- Reaction Conditions: Stirring under argon atmosphere at room temperature for 12 to 48 hours.

- Isolation: The product precipitates upon addition of cold methanol and is isolated by filtration.

- Yields: Moderate to good yields (65% to 83%) are typical.

Reduction of Nitro Groups to Amines

- Catalytic Hydrogenation: Nitro groups are reduced to amines using Parr hydrogenation with 5% palladium on carbon (Pd–C) catalyst.

- Alternative Reduction: Tin(II) chloride dihydrate in hydrochloric acid catalyzed reduction in ethanol at 50 °C is used, especially for chlorine-containing compounds.

- Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography-mass spectrometry (HPLC–MS).

- Workup: After reduction, the product is purified by filtration and washing.

Reaction Conditions and Workup Procedures

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation | 2-iodopropane, K2CO3, DMF | Reflux (~150 °C) | 48 h | Not specified | Neutralization with Na2CO3, extraction with DCM, brine wash |

| Acid Chloride Formation | SOCl2 | Room temperature | 12–14 h | Not specified | Produces acid chloride as oil or solid |

| Amide Coupling | Acid chloride + 4-aminophenyl derivative + DIPEA, toluene | Room temperature | 12–48 h | 65–83 | Argon atmosphere, precipitation with cold MeOH |

| Nitro Group Reduction | Pd–C hydrogenation or SnCl2/HCl in EtOH | Room temp or 50 °C | Hours | Not specified | Monitoring by TLC/HPLC-MS, filtration and washing |

Purification Techniques

- Precipitation: Addition of cold methanol to reaction mixtures to precipitate the product.

- Filtration: Vacuum filtration to isolate solid products.

- Washing: Successive washing with dilute aqueous acid (e.g., 0.1 M HCl) and methanol to remove impurities.

- Chromatography: Silica gel or neutral alumina column chromatography or preparative thin-layer chromatography (PTLC) is used to purify intermediates and final products when necessary.

- Deactivation of Silica: For sensitive compounds, silica gel is deactivated with hexane/triethylamine mixtures to prevent decomposition.

Research Findings and Optimization Notes

- The reaction of poorly nucleophilic anilines requires heating (e.g., 60 °C) to improve conversion rates.

- Low temperature during Boc protecting group removal is critical to avoid imidazoline ring cleavage and amine regeneration.

- Use of triethylamine and mercury(II) chloride as additives in some steps improves reaction efficiency.

- Microwave irradiation has been employed to accelerate some coupling reactions.

- The choice of solvent (dry toluene, DMF) and inert atmosphere (argon) is crucial for high yields and purity.

Summary Table of Key Preparation Steps

化学反应分析

Types of Reactions

N-(4-Aminophenyl)-4-isopropoxybenzamide undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

科学研究应用

N-(4-Aminophenyl)-4-isopropoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Employed in the development of biochemical assays and as a probe for studying enzyme activities.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

作用机制

The mechanism of action of N-(4-Aminophenyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation.

相似化合物的比较

Key Observations :

- Electronic Effects: The 4-aminophenyl group in the target compound provides strong electron-donating character, contrasting with electron-withdrawing groups like nitro (e.g., in compounds) or chloro (e.g., 4-Amino-N-(2-chlorophenyl)benzamide ). This difference may affect hydrogen-bonding capacity or interaction with biological targets.

Comparison Based on Functional Group Diversity

Ether vs. Halogen Substituents

- Isopropoxy (Target Compound) : Enhances lipophilicity and may improve membrane permeability but reduces aqueous solubility due to its bulky alkyl chain .

- Bromo/Chloro () : Halogens increase molecular weight and polarizability, enabling halogen bonding. Bromo groups also serve as synthetic handles for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Amino vs. Nitro/N-Substituents

- 4-Aminophenyl: Facilitates hydrogen bonding and participation in conjugation, enhancing stability in acidic environments.

Physicochemical Properties and Solubility

While explicit solubility data are absent in the evidence, inferences can be made:

- Lipophilicity : The isopropoxy group likely increases logP compared to methoxy or halogenated analogs, as seen in compounds like N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide (), where longer alkoxy chains enhance hydrophobicity .

- Polarity: The amino group in the target compound may improve solubility in polar aprotic solvents (e.g., DMSO) relative to nitro-substituted analogs.

生物活性

N-(4-Aminophenyl)-4-isopropoxybenzamide is a compound that has garnered attention in recent biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevance in various therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by its amine and isopropoxy substituents on a benzamide backbone. This specific structure is significant as it influences the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in epigenetic regulation and viral entry mechanisms. Notably, similar compounds in its class have shown efficacy against DNA methyltransferases (DNMTs) and have been explored for their antiviral properties against filoviruses such as Ebola and Marburg viruses.

Inhibition of DNA Methyltransferases

Research indicates that derivatives of this compound can inhibit DNMT1, DNMT3A, and DNMT3B, which are critical enzymes in DNA methylation processes. For instance, one study reported that compounds with similar structures exhibited EC50 values indicating potent inhibition against DNMT3A (0.9 μM) and moderate inhibition against DNMT1 (15 μM) .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Case Study 1: Antiviral Efficacy

In a study focusing on the antiviral properties of aminobenzamide derivatives, compounds structurally related to this compound were tested for their ability to inhibit viral entry. The results demonstrated that certain derivatives showed significant activity against both Ebola and Marburg viruses, suggesting potential for development as therapeutic agents .

Case Study 2: Epigenetic Modulation

Another investigation assessed the effects of similar compounds on gene expression modulation through DNMT inhibition. The study found that these compounds could reactivate silenced genes in cancer cell lines, highlighting their potential role in cancer therapy through epigenetic mechanisms .

Research Findings

Recent studies have elucidated structure-activity relationships (SAR) for this compound derivatives. Key findings include:

- Substituent Influence : The presence and nature of substituents on the benzamide ring significantly affect the inhibitory potency against DNMTs.

- Selectivity : Certain structural modifications enhance selectivity towards specific DNMTs while reducing off-target effects.

- Cytotoxicity : Compounds have been shown to possess cytotoxic effects on leukemia cell lines, indicating their potential as anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。